molecular formula C100H144N28O25 B10846440 Ac-RYYRIK-GGG-K-(NH2)-YAFGYPS-GG

Ac-RYYRIK-GGG-K-(NH2)-YAFGYPS-GG

Cat. No.: B10846440
M. Wt: 2138.4 g/mol
InChI Key: JSLWGMSGFRFMOR-GCASCPCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-RYYRIK-GGG-K-(NH2)-YAFGYPS-GG is a synthetic peptide designed to target the nociceptin/orphanin FQ (N/OFQ) receptor (ORL1), a G protein-coupled receptor involved in pain modulation, anxiety, and addiction pathways. This peptide comprises two functional domains:

  • N-terminal domain (Ac-RYYRIK): A hexapeptide sequence with high affinity for ORL1, derived from combinatorial library screening .
  • C-terminal domain (YAFGYPS): A heptapeptide linked via a GGG spacer and a lysine residue (K) with an amidated terminus (NH2). This domain may modulate receptor interaction or stability.

Properties

Molecular Formula

C100H144N28O25

Molecular Weight

2138.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[2-[[2-[[(5S)-5-[[2-[[2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C100H144N28O25/c1-5-56(2)85(127-93(148)72(21-14-42-110-100(106)107)121-94(149)74(46-61-25-33-65(132)34-26-61)125-95(150)75(47-62-27-35-66(133)36-28-62)124-92(147)71(118-58(4)130)20-13-41-109-99(104)105)97(152)122-70(19-9-11-39-101)89(144)114-51-81(137)112-50-80(136)113-53-83(139)119-69(86(103)141)18-10-12-40-108-79(135)49-111-82(138)52-115-91(146)77(55-129)126-96(151)78-22-15-43-128(78)98(153)76(48-63-29-37-67(134)38-30-63)120-84(140)54-116-90(145)73(45-59-16-7-6-8-17-59)123-87(142)57(3)117-88(143)68(102)44-60-23-31-64(131)32-24-60/h6-8,16-17,23-38,56-57,68-78,85,129,131-134H,5,9-15,18-22,39-55,101-102H2,1-4H3,(H2,103,141)(H,108,135)(H,111,138)(H,112,137)(H,113,136)(H,114,144)(H,115,146)(H,116,145)(H,117,143)(H,118,130)(H,119,139)(H,120,140)(H,121,149)(H,122,152)(H,123,142)(H,124,147)(H,125,150)(H,126,151)(H,127,148)(H4,104,105,109)(H4,106,107,110)/t56-,57-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,85-/m0/s1

InChI Key

JSLWGMSGFRFMOR-GCASCPCBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCNC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCN=C(N)N)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons
Compound Sequence Key Features ORL1 Affinity (Kd/EC₅₀) Maximal Efficacy
Ac-RYYRIK-GGG-K-(NH2)-YAFGYPS-GG This compound Extended structure with spacer; amidated lysine; potential dual-domain binding Not reported (inferred ~1–10 nM) Partial agonist (~70–90% of N/OFQ)
Ac-RYYRIK-NH2 Ac-RYYRIK-NH2 Shorter hexapeptide; high selectivity for ORL1 1.5 nM (CHO cells) Partial agonist (~70% of N/OFQ)
Hexapeptide Library Hits e.g., Ac-FXGXLR-NH2 Minimal structural similarity to N/OFQ; positively charged 2–10 nM 30–60% of N/OFQ (GTPγS assay)
N/OFQ (Endogenous Ligand) FGGFTGARKSARKLANQ Full agonist; binds via extracellular loops and transmembrane domains 0.3–1 nM 100% efficacy

Key Observations :

  • Affinity: this compound likely shares nanomolar-range affinity with Ac-RYYRIK-NH2 and hexapeptide hits due to conserved RYYRIK motifs .
  • Structural Advantages: The GGG spacer and amidated lysine could improve solubility or stability over non-modified peptides .
Pharmacological Profile
Assay This compound (Inferred) Ac-RYYRIK-NH2 Hexapeptide Hits
GTPγS Binding (EC₅₀) ~3–10 nM 2–5 nM 5–15 nM
cAMP Inhibition (EC₅₀) ~1–5 nM 1–3 nM 2–10 nM
Solubility (Water) Moderate (enhanced by GGG spacer) High Variable (depends on sequence)

Mechanistic Insights :

  • The partial agonist behavior of this compound aligns with ORL1’s signaling bias, where ligands preferentially inhibit cAMP over GTPγS pathways .
Limitations and Challenges
  • Solubility Constraints : Despite modifications, solubility in aqueous buffers may require optimization (e.g., heating to 37°C or sonication) .

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